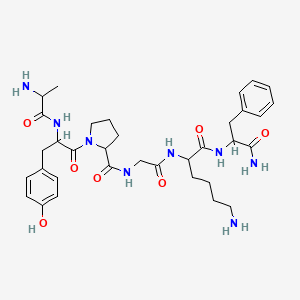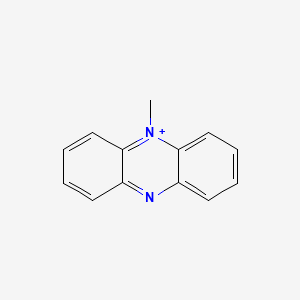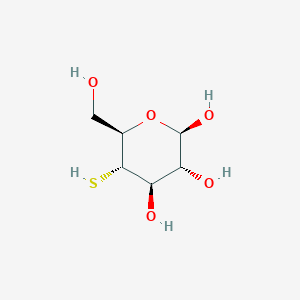
Par-4-AP;AY-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its role in activating PAR-4 without affecting other related receptors such as PAR-1 or PAR-2 . It is primarily used in scientific research to study the functions and mechanisms of PAR-4 in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Par-4-AP;AY-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is AYPGKF-NH2 .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence AYPGKF-NH2. The purity of the final product is typically greater than 95%, as confirmed by analytical techniques such as mass spectrometry and HPLC .
Wissenschaftliche Forschungsanwendungen
Par-4-AP;AY-NH2 is widely used in scientific research to study the role of PAR-4 in various biological processes. Some of its key applications include:
Platelet Aggregation Studies: This compound is used to investigate the mechanisms of platelet aggregation and thrombus formation, as PAR-4 plays a crucial role in these processes.
Inflammatory Response Research: The compound is used to study the role of PAR-4 in mediating inflammatory responses, including the regulation of cytokine production and immune cell activation.
Wirkmechanismus
Par-4-AP;AY-NH2 exerts its effects by selectively activating PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 undergoes a conformational change that triggers intracellular signaling pathways involving G proteins. These pathways include the activation of phospholipase C, leading to increased intracellular calcium levels, and the activation of Rho and Ras proteins, which are involved in various cellular processes such as cytoskeletal rearrangement and gene expression .
Vergleich Mit ähnlichen Verbindungen
Par-4-AP;AY-NH2 is unique in its high selectivity for PAR-4, distinguishing it from other PAR agonists. Similar compounds include:
GYPGKF-NH2: Another PAR-4 agonist peptide, but with lower activity compared to this compound.
TFLLR-NH2: A PAR-1 agonist peptide, which does not activate PAR-4.
SLIGKV-NH2: A PAR-2 agonist peptide, which also does not affect PAR-4.
This compound’s high selectivity and potency make it a valuable tool for studying PAR-4-specific pathways and mechanisms.
Eigenschaften
Molekularformel |
C34H48N8O7 |
|---|---|
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |
InChI-Schlüssel |
BBAOHIALRKLBRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)


![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)
![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)


![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

